Tomopenem - 222400-20-6

Tomopenem

Catalog Number: EVT-285954
CAS Number: 222400-20-6
Molecular Formula: C23H35N7O6S
Molecular Weight: 537.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tomopenem (formerly CS-023/RO4908463) is a novel parenteral carbapenem antibiotic. [, ] It belongs to the β-lactam class of antibiotics, specifically the carbapenem subclass. [, ] Tomopenem is a 1β-methylcarbapenem characterized by its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. [, ] Its key role in scientific research stems from its potent activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, making it a valuable tool for studying antibiotic resistance mechanisms and exploring new treatment options. [, , ]

Mechanism of Action

Similar to other carbapenems, Tomopenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It exhibits high affinity for penicillin-binding proteins (PBPs), which are enzymes crucial for peptidoglycan cross-linking, a vital step in cell wall formation. [, ] Specifically, Tomopenem demonstrates strong binding affinity to PBP 2 in Staphylococcus aureus and Escherichia coli, and to PBPs 2 and 3 in Pseudomonas aeruginosa. [] This binding disrupts cell wall integrity, ultimately leading to bacterial cell death.

Spectrum of Activity and Resistance

Tomopenem displays broad-spectrum activity, effectively targeting a wide range of Gram-positive and Gram-negative bacteria. [, ] It shows significant potency against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and anaerobic bacteria. [, , , , ] Notably, Tomopenem demonstrates activity against MRSA strains with a higher affinity for PBP 2a. [] Additionally, it exhibits efficacy against Pseudomonas aeruginosa mutants with various resistance mechanisms, such as AmpC β-lactamase overproduction, efflux pump overexpression (MexAB-OprM, MexCD-OprJ, MexEF-OprN), and OprD deficiency. []

Pharmacokinetics and Pharmacodynamics

Tomopenem exhibits favorable pharmacokinetic properties, including a longer half-life compared to other carbapenems like imipenem and meropenem. [] This longer half-life allows for less frequent dosing, potentially improving patient compliance. [, ] Studies have shown that the efficacy of Tomopenem is driven by the time above the minimum inhibitory concentration (MIC), referred to as T>MIC. [, ] A T>MIC of 8% was sufficient for a 24-hour bacteriostatic effect against Staphylococcus aureus, while a T>MIC of 32% resulted in a 4-log reduction in viable bacterial count. [] In murine models, the free drug concentration exceeding the MIC for a cumulative percentage of the 24-hour period under steady-state pharmacokinetic conditions (f%TMIC) proved to be a strong predictor of efficacy against Pseudomonas aeruginosa and MRSA. [, ]

Renal impairment significantly affects Tomopenem pharmacokinetics, leading to increased drug exposure (area under the curve) and decreased clearance. [] This underscores the importance of dosage adjustments for patients with compromised renal function.

In Vivo Studies

Numerous in vivo studies using murine models have been conducted to evaluate the efficacy of Tomopenem. In a chronic respiratory tract infection model, Tomopenem effectively reduced bacterial load and inflammation in the lungs of mice infected with Pseudomonas aeruginosa. [] Murine thigh infection models further demonstrated the efficacy of Tomopenem against both Pseudomonas aeruginosa and MRSA, with efficacy linked to the f%TMIC. [, ] Human-simulated exposure studies in mice indicated that Tomopenem could be effective against both pathogens at clinically relevant doses, with an f%TMIC over 40 showing promise. []

Meropenem

    Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat a wide variety of bacterial infections. It is structurally similar to tomopenem and is often used as a comparator drug in studies evaluating the efficacy and pharmacodynamics of tomopenem [, , , , , , ].

    Relevance: Meropenem and tomopenem share a core carbapenem structure and exhibit similar mechanisms of action, inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [, , ]. Studies have shown that tomopenem generally demonstrates equal or superior in vitro and in vivo activity compared to meropenem, particularly against methicillin-resistant Staphylococcus aureus (MRSA) [, , , , , , ]. Notably, tomopenem possesses a longer half-life than meropenem, allowing for less frequent dosing [, , ].

Imipenem

    Compound Description: Imipenem is another broad-spectrum carbapenem antibiotic used for treating severe bacterial infections. Like meropenem, it is structurally related to tomopenem and serves as a comparator in several studies evaluating tomopenem's activity [, , , , ].

Doripenem

    Compound Description: Doripenem, a carbapenem antibiotic, is used for treating complicated intra-abdominal and urinary tract infections. Its activity against anaerobic bacteria is notable, and it has been compared to tomopenem in this context [, , ].

    Relevance: Doripenem and tomopenem are both parenteral carbapenems with broad-spectrum activity [, ]. They share a similar mechanism of action, targeting PBPs in bacterial cell walls []. Tomopenem has been shown to exhibit potent in vitro activity against anaerobic bacteria, comparable to that of doripenem [].

Panipenem

    Compound Description: Panipenem is a carbapenem antibiotic often administered with betamipron (a renal dehydropeptidase inhibitor) to enhance its stability. It has been studied alongside other carbapenems, including tomopenem [, ].

Vancomycin

    Compound Description: Vancomycin is a glycopeptide antibiotic often used to treat infections caused by Gram-positive bacteria, especially MRSA. It has been included in comparative studies with tomopenem, particularly concerning its activity against MRSA [, ].

    Relevance: Although structurally different, vancomycin and tomopenem are both important antibiotics for treating MRSA infections [, ]. Tomopenem demonstrated superior antibacterial effects compared to vancomycin against MRSA in an in vitro pharmacokinetic model, suggesting its potential as a valuable alternative treatment option [].

Tebipenem

    Compound Description: Tebipenem is a carbapenem antibiotic administered as a prodrug (tebipenem pivoxil) to improve its oral bioavailability. It is considered a newer carbapenem alongside tomopenem [, ].

    Relevance: Tebipenem and tomopenem represent the newer generation of carbapenem antibiotics and share structural similarities due to their common carbapenem core [, ]. Both antibiotics exhibit broad-spectrum activity and are valuable additions to the carbapenem class.

Ertapenem

    Compound Description: Ertapenem is a once-daily carbapenem antibiotic used for treating various bacterial infections. It belongs to the same class of antibiotics as tomopenem and shares a similar mechanism of action [, ].

    Relevance: As members of the carbapenem family, ertapenem and tomopenem exhibit structural similarities and a common mechanism of action, targeting PBPs involved in bacterial cell wall synthesis [, ]. Both are vital components of the carbapenem antibiotic class.

Biapenem

    Compound Description: Biapenem is another carbapenem antibiotic used for treating bacterial infections. It is structurally related to tomopenem and shares a similar mechanism of action [].

    Relevance: Biapenem and tomopenem are both carbapenem antibiotics with structural similarities due to their shared core structure []. They exert their antibacterial effects by targeting PBPs involved in bacterial cell wall synthesis.

Properties

CAS Number

222400-20-6

Product Name

Tomopenem

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[(3S)-3-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C23H35N7O6S

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-13-6-14(28(3)9-13)20(33)29-5-4-12(8-29)27-15(32)7-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14+,16-,17-/m1/s1

InChI Key

KEDAXBWZURNCHS-GPODMPQUSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O

Solubility

Soluble in DMSO

Synonyms

CS 023
CS-023
CS023 cpd
R 115685
R-115685
R115685
RO4908463
tomopenem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CC[C@@H](C4)NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.